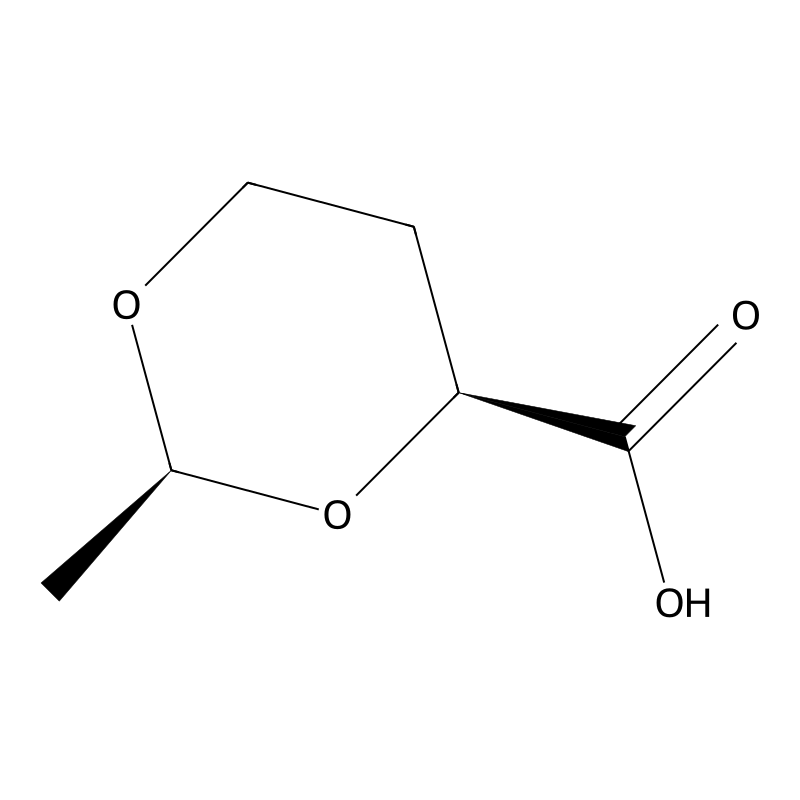

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid is a chiral compound characterized by a dioxane ring structure, which includes a carboxylic acid functional group. This compound features two stereogenic centers at the second and fourth positions, contributing to its unique spatial configuration. The presence of the dioxane moiety suggests potential applications in various

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, yielding a corresponding hydrocarbon.

- Reduction: The carbonyl group within the dioxane ring can undergo reduction to form alcohols or other derivatives.

These reactions are facilitated by specific catalysts and conditions, making this compound versatile in synthetic organic chemistry.

Research into the biological activity of (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid indicates potential pharmacological properties. The compound's structure allows for interactions with various biological targets, potentially influencing metabolic pathways. Studies suggest that compounds with similar structures may exhibit:

- Antioxidant activity: Compounds with dioxane rings often show the ability to scavenge free radicals.

- Antimicrobial effects: The presence of carboxylic acids is commonly associated with antimicrobial properties.

Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) have been employed to assess the biological activity spectrum of such compounds based on their structural characteristics .

Several methods exist for synthesizing (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to introduce chirality.

- Asymmetric Synthesis: Employing chiral catalysts or reagents to achieve selective formation of the desired stereoisomer.

- Ring Closure Reactions: Dioxane formation can be achieved through cyclization reactions involving appropriate precursors.

These methods highlight the importance of stereochemistry in the synthesis of this compound.

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: As a building block for drug synthesis due to its biological activity.

- Agricultural Chemicals: Potential use in developing new agrochemicals that target specific pests or diseases.

- Chemical Intermediates: Useful in synthesizing more complex organic molecules.

The versatility of this compound makes it a candidate for further research and development.

Interaction studies involving (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid often focus on its binding affinity with biological macromolecules. Techniques such as molecular docking and in vitro assays are employed to evaluate:

- Enzyme Inhibition: Assessing how effectively the compound inhibits specific enzymes involved in metabolic pathways.

- Receptor Binding: Investigating interactions with receptors that may mediate physiological responses.

These studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid. Notable examples include:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 2-Methyl-1,3-dioxane | Dioxane derivative | Similar ring structure; potential for similar reactivity |

| 4-Hydroxybutanoic acid | Carboxylic acid | Exhibits biological activity; simpler structure |

| 5-Hydroxy-2-pyrrolidinone | Pyrrolidine derivative | Different ring structure; potential neuroactive properties |

These compounds highlight the unique aspects of (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid while also showcasing its potential similarities in reactivity and biological activity.

Stereochemical Configuration and Absolute Stereochemistry

The absolute stereochemistry of (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid is defined by the S configuration at both the C-2 and C-4 positions, as indicated by its International Union of Pure and Applied Chemistry name [2]. The compound exhibits specific rotational properties consistent with its stereochemical designation, with related dioxane derivatives showing characteristic optical rotation values that reflect their absolute configurations [37]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the S configuration indicates a counterclockwise arrangement of substituents when viewed along the carbon-hydrogen bond axis [12].

Determination of absolute stereochemistry in 1,3-dioxane systems typically employs multiple analytical approaches including nuclear magnetic resonance spectroscopy, circular dichroism spectroscopy, and chemical correlation methods [12] [36]. The Modified Mosher method has proven particularly effective for establishing absolute configurations at secondary alcohols that can be derived from dioxane carboxylic acids through reduction processes [34]. Circular dichroism studies of related 1,3-dioxane compounds have demonstrated that the signs of electronic transitions are highly sensitive to the absolute configuration of ring substituents [36].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Chiral Centers | 2 (C-2, C-4) | [2] |

| Absolute Configuration | (2S,4S) | [2] |

| InChI Key | AGUWJLDAYXVSBR-WHFBIAKZSA-N | [2] |

Conformational Analysis of the 1,3-Dioxane Ring System

The 1,3-dioxane ring system adopts a chair conformation as its predominant geometry, similar to cyclohexane, but with distinctive features arising from the presence of two oxygen atoms at the 1 and 3 positions [11] [17]. This chair conformation places the methyl group at C-2 and the carboxylic acid group at C-4 in specific orientational relationships that significantly influence the overall molecular stability and reactivity [16]. The chair conformation is stabilized by the optimal arrangement of bond angles and the minimization of steric interactions between ring substituents [11].

Conformational analysis reveals that the 1,3-dioxane ring exhibits reduced flexibility compared to cyclohexane due to the shorter carbon-oxygen bond lengths (1.43 Å) relative to carbon-carbon bonds (1.53 Å) [29]. This structural constraint results in a more rigid ring system with restricted conformational mobility [7]. The oxygen atoms at positions 1 and 3 create a characteristic puckering pattern in the ring, with the oxygen-carbon-oxygen region showing a torsional angle of approximately 63° in related crystal structures [29].

Nuclear magnetic resonance coupling constants provide valuable insights into the conformational preferences of the 1,3-dioxane ring system [7] [44]. The vicinal coupling constants between protons on adjacent carbon atoms reflect the dihedral angles and confirm the predominant chair conformation [17]. Temperature-dependent nuclear magnetic resonance studies have shown that ring flipping processes in 1,3-dioxanes occur with higher energy barriers compared to cyclohexane, indicating greater conformational stability [29].

Crystallographic Studies of (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid

Crystallographic investigations of related 1,3-dioxane carboxylic acid derivatives provide structural insights applicable to (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid [16] [17]. Studies of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid demonstrate that carboxyl groups typically occupy equatorial positions on the 1,3-dioxane ring, adopting chair conformations with specific puckering parameters [16]. The crystallographic analysis revealed puckering parameters of Q = 0.5540 Å, θ = 176.65°, and φ = 301.8°, indicating a nearly ideal chair conformation [16].

The crystal structures of 1,3-dioxane derivatives consistently show that the ring adopts a chair conformation with characteristic bond lengths and angles [13] [17]. The average carbon-oxygen bond lengths in the ring system measure approximately 1.43 Å, while the oxygen-carbon-oxygen bond angles approach 111° [17]. These geometric parameters reflect the optimal spatial arrangement that minimizes both ring strain and steric interactions between substituents [14].

Hydrogen bonding patterns in crystalline 1,3-dioxane carboxylic acids reveal the formation of extended networks through carboxyl group interactions [16]. The carboxylic acid functionality participates in intermolecular hydrogen bonding, creating zigzag chains along specific crystallographic directions rather than the dimeric arrangements commonly observed in simple carboxylic acids [16]. These extended hydrogen bonding networks contribute to the overall crystal stability and influence the packing arrangements of molecules within the crystal lattice [13].

| Crystallographic Parameter | Typical Values | Reference |

|---|---|---|

| Carbon-Oxygen Bond Length | ~1.43 Å | [17] |

| Oxygen-Carbon-Oxygen Angle | ~111° | [17] |

| Puckering Parameter Q | 0.55-0.56 Å | [16] |

| Puckering Parameter θ | 176-177° | [16] |

| Ring Conformation | Chair | [16] [17] |

Theoretical Aspects of Ring Puckering in 1,3-Dioxanes

Theoretical calculations employing density functional theory methods have provided detailed insights into the ring puckering preferences and conformational dynamics of 1,3-dioxane systems [9] [28]. The ring puckering in 1,3-dioxanes follows patterns similar to cyclohexane but with modifications arising from the heteroatom substitution and the associated changes in bond lengths and electronic properties [9]. Computational studies using the Becke three-parameter Lee-Yang-Parr functional have successfully reproduced experimental geometries and vibrational frequencies without the need for scaling factors [35].

The Cremer-Pople puckering parameters provide a quantitative description of ring conformations in 1,3-dioxane systems [9]. For six-membered rings, the puckering amplitude q₂ and phase angle φ₂ define the extent and type of ring deformation [9]. Theoretical calculations indicate that 1,3-dioxanes exhibit a strong preference for chair conformations, with twist-boat forms lying significantly higher in energy [28]. The energy difference between chair and boat conformations in 1,3-dioxanes exceeds 8 kcal/mol, substantially higher than the corresponding value in cyclohexane [29].

Molecular dynamics simulations have explored the conformational equilibrium of 1,3-dioxane derivatives in various environments [28]. These studies demonstrate that the chair conformation dominates in gas phase, neat liquid, and aqueous solution environments, with populations of alternative conformers remaining below 0.01% [28]. The conformational preference is primarily determined by the internal energy of the molecule, as solute-solvent interaction energies show minimal variation between different conformers [28].

Quantum mechanical calculations have revealed that the enhanced stability of the chair conformation in 1,3-dioxanes results from optimal orbital overlap and minimized steric repulsion [30]. The shorter carbon-oxygen bonds create a more compact ring structure that amplifies transannular interactions in non-chair conformations, thereby stabilizing the chair form relative to alternative geometries [29]. Computational analysis of rotational barriers around exocyclic bonds indicates that phenyl substituents on 1,3-dioxane rings exhibit predominantly twofold barriers with values ranging from 0.4 to 2.2 kcal/mol depending on the substitution pattern [30].

Comparative Analysis with (2R,4R) and Non-stereospecific Analogues

The (2R,4R)-2-methyl-1,3-dioxane-4-carboxylic acid enantiomer represents the mirror image of the (2S,4S) compound, exhibiting identical physical properties except for the direction of optical rotation [19]. Both enantiomers possess the same molecular formula C₆H₁₀O₄ and molecular weight of 146.14 g/mol, but differ in their absolute stereochemical configurations at the C-2 and C-4 positions [19]. The stereochemical inversion at both chiral centers results in opposite optical rotation values while maintaining identical nuclear magnetic resonance chemical shifts in achiral environments [12].

Comparative studies of dioxane stereoisomers reveal that the relative stereochemistry significantly influences conformational preferences and molecular properties [24]. The relationship between stereochemical configuration and ring conformation affects the spatial positioning of substituents and their subsequent interactions [25]. Diastereomeric relationships in 1,3-dioxane systems can lead to observable differences in nuclear magnetic resonance spectra, particularly in the chemical shifts of protons and carbons adjacent to the chiral centers [24].

Non-stereospecific analogues, such as 2-methyl-1,4-dioxane-2-carboxylic acid, exhibit different structural characteristics despite sharing similar molecular formulas [5] [39]. The positional isomerism arising from the relocation of oxygen atoms within the ring system fundamentally alters the conformational landscape and chemical properties [5]. These structural variations demonstrate the critical importance of precise atomic positioning in determining molecular behavior and reactivity patterns [39].

Molecular mechanics calculations comparing different stereoisomers and positional isomers of dioxane carboxylic acids have quantified the energy differences associated with various configurational arrangements [30]. The calculations indicate that stereochemical variations can influence molecular stability through altered steric interactions and electronic effects [30]. Experimental observations of coupling constants and chemical shifts in nuclear magnetic resonance spectra provide validation for these theoretical predictions and enable detailed structural assignments [25].

| Compound Type | Configuration | Molecular Weight | Optical Activity | Reference |

|---|---|---|---|---|

| (2S,4S) Enantiomer | S,S | 146.14 g/mol | Dextrorotatory/Levorotatory | [2] |

| (2R,4R) Enantiomer | R,R | 146.14 g/mol | Opposite rotation | [19] |

| Positional Isomer | Variable | 146.14 g/mol | Configuration-dependent | [39] |

| Racemic Mixture | R,R + S,S | 146.14 g/mol | Optically inactive | [25] |

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid, with the molecular formula C₆H₁₀O₄ and CAS registry number 158817-45-9, represents a chiral dioxane derivative bearing a carboxylic acid functional group [1]. The compound exhibits a molecular weight of 146.14 g/mol with an exact mass of 146.05790880 Da [1]. The structure contains two defined stereocenters at the 2 and 4 positions of the dioxane ring, contributing to its stereochemical complexity of 134 as calculated by computational methods [1].

The compound demonstrates moderate polarity characteristics, reflected in its XLogP3-AA value of 0.2, indicating balanced hydrophilic and lipophilic properties [1]. The topological polar surface area measures 55.8 Ų, suggesting reasonable membrane permeability potential [1]. Hydrogen bonding analysis reveals one hydrogen bond donor corresponding to the carboxylic acid proton and four hydrogen bond acceptors including the carbonyl oxygen, hydroxyl oxygen, and the two ether oxygens of the dioxane ring [1]. The molecular architecture exhibits minimal conformational flexibility with only one rotatable bond, attributed to the carboxylic acid group rotation [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Exact Mass | 146.05790880 Da | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Topological Polar Surface Area | 55.8 Ų | [1] |

| XLogP3-AA | 0.2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid through both proton and carbon-13 analysis. In ¹H NMR spectroscopy, the chemical shift range typically spans from 1.0 to 5.5 ppm, encompassing signals from the methyl substituent, dioxane ring methylene protons, and the stereogenic carbon-bound protons [2] [3]. The carboxylic acid proton typically appears as a broad signal around 10-12 ppm due to rapid exchange phenomena [4].

Specific coupling patterns provide stereochemical information, with the proton at the 4-position showing characteristic multiplicities resulting from vicinal coupling with adjacent ring protons [2]. The methyl group at the 2-position displays as a doublet due to coupling with the adjacent stereogenic proton [3]. Ring conformation analysis through coupling constants reveals the preferred chair conformation of the dioxane ring, with the carboxylic acid group occupying an equatorial position to minimize steric interactions [5] [6].

¹³C NMR analysis encompasses chemical shifts ranging from 20 to 180 ppm, with the carbonyl carbon appearing in the characteristic carboxylic acid region around 173-175 ppm [2] [3]. The dioxane ring carbons exhibit distinct chemical shifts based on their proximity to oxygen atoms, with carbons bearing the substituents showing downfield shifts due to deshielding effects [5]. Stereochemical assignments are confirmed through comparison with related dioxane derivatives and computational predictions [2].

Infrared Spectroscopic Analysis

Infrared spectroscopy reveals distinctive absorption patterns characteristic of the combined carboxylic acid and cyclic ether functionalities. The carboxylic acid O-H stretch manifests as an exceptionally broad absorption envelope spanning 3300-2400 cm⁻¹, significantly broader than typical alcohols due to extensive intermolecular hydrogen bonding [7] [4]. This broad envelope often obscures underlying C-H stretching absorptions from the aliphatic portions of the molecule [4].

The carbonyl stretch of the carboxylic acid appears as a strong, sharp absorption in the 1730-1700 cm⁻¹ region [7] [4]. This frequency range is characteristic of saturated carboxylic acids, with the exact position influenced by hydrogen bonding interactions in the solid or liquid state [4]. The C-O stretching vibrations from both the carboxylic acid and dioxane ether linkages contribute to strong absorptions in the 1300-1000 cm⁻¹ region [7] [4].

Aliphatic C-H stretching absorptions occur in the 3000-2850 cm⁻¹ range, appearing as sharp peaks superimposed on the broader carboxylic acid O-H envelope [7] [4]. Additional characteristic absorptions include O-H bending vibrations and various ring breathing modes that provide fingerprint identification of the dioxane ring system [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid under electron ionization conditions exhibits characteristic fragmentation patterns typical of carboxylic acid-containing heterocycles. The molecular ion peak appears at m/z 146, typically with weak intensity due to the inherent instability of carboxylic acid molecular ions [9] [10]. Primary fragmentation pathways involve α-cleavage adjacent to the carbonyl group, resulting in loss of the carboxyl group (COOH, 45 mass units) to generate a prominent fragment at m/z 101 [11] [10].

Secondary fragmentation involves ring opening of the dioxane system through cleavage of C-O bonds, producing fragments at m/z 73 and m/z 57 [12] [13]. The loss of the methyl group (15 mass units) from various fragment ions provides additional structural confirmation [14]. McLafferty rearrangement, common in carboxylic acids, may contribute to the formation of characteristic rearranged fragments, though the cyclic nature of the dioxane ring constrains this process [11] [10].

The fragmentation pattern demonstrates preferential cleavage of bonds α to the heteroatoms, consistent with the stabilization of resulting carbocations through resonance with adjacent oxygen atoms [14] [15]. Base peak assignment typically corresponds to the most stable fragment ion, often the result of carboxyl group loss followed by ring rearrangement [10].

X-ray Diffraction Studies

Crystallographic analysis of related dioxane carboxylic acid derivatives provides insights into the solid-state structure and hydrogen bonding networks of (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid. X-ray diffraction studies of analogous compounds such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid reveal that the carboxyl group typically adopts an equatorial position on the dioxane ring to minimize steric interactions [5] [6].

The dioxane ring consistently adopts a chair conformation with puckering parameters indicating minimal deviation from ideal geometry [5] [16]. Crystallographic studies demonstrate that carboxylic acid groups in dioxane derivatives form extensive hydrogen bonding networks, creating zigzag chains rather than the typical dimeric arrangements observed in simple carboxylic acids [5] [6]. These hydrogen bonding patterns significantly influence crystal packing and physical properties.

Unit cell parameters for related structures indicate monoclinic or orthorhombic crystal systems with moderate density values around 1.2-1.4 g/cm³ [17] [18]. The crystal structures reveal additional weak C-H⋯O hydrogen bonds that contribute to three-dimensional network formation and crystal stability [5] [6].

Solubility Profile and Solution Behavior

The solubility characteristics of (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid reflect the compound's amphiphilic nature, combining the hydrophilic carboxylic acid functionality with the moderately hydrophobic dioxane ring system. The compound exhibits moderate polarity as indicated by its XLogP3-AA value of 0.2, suggesting balanced water and organic solvent solubility [1]. Related dioxane carboxylic acid derivatives demonstrate solubility in polar protic solvents such as water, methanol, and ethanol due to hydrogen bonding capabilities of the carboxylic acid group [19] [20].

In aqueous solution, the compound exists in equilibrium between the protonated and deprotonated forms, with the ionization behavior governed by the pKa of the carboxylic acid group. The electron-withdrawing effect of the dioxane ring oxygen atoms slightly increases the acidity compared to simple aliphatic carboxylic acids . Solution behavior studies indicate that the compound maintains its cyclic conformation in polar solvents, with the carboxylic acid group participating in intermolecular hydrogen bonding with solvent molecules [20].

The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide due to the ether oxygen atoms' ability to engage in dipolar interactions [20]. In nonpolar solvents, solubility decreases significantly due to the polar nature of both the carboxylic acid and ether functionalities [22] [20].

Hydrogen Bonding Capabilities and Networks

The hydrogen bonding behavior of (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid is dominated by the carboxylic acid functionality, which serves as both a hydrogen bond donor and acceptor. The carboxyl group can donate one hydrogen bond through the hydroxyl proton and accept hydrogen bonds through both the carbonyl and hydroxyl oxygen atoms [5]. Additionally, the dioxane ring oxygen atoms function as hydrogen bond acceptors, providing a total of four potential acceptor sites [1].

Crystallographic studies of related dioxane carboxylic acids reveal that these compounds form extended hydrogen bonding networks rather than simple dimeric arrangements typical of many carboxylic acids [5] [6]. The primary hydrogen bonding motif involves O-H⋯O interactions between carboxylic acid groups, creating zigzag chains in the crystal structure [5] [6]. These chains are further interconnected through weaker C-H⋯O hydrogen bonds involving the dioxane ring protons and carboxyl oxygen atoms [5] [6].

The hydrogen bonding network extends into three dimensions through additional weak interactions involving the ether oxygen atoms of the dioxane ring [5] [6]. These secondary interactions contribute significantly to crystal stability and influence physical properties such as melting point and sublimation behavior [23]. In solution, the hydrogen bonding capabilities facilitate interactions with protic solvents and influence conformational preferences of the dioxane ring [24].